(Z)-Benzohydroximic acid ethyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7340-17-2 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
ethyl (Z)-N-hydroxybenzenecarboximidate |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9- |
InChI Key |
JGVKGYPQYMCAEA-KTKRTIGZSA-N |
SMILES |
CCOC(=NO)C1=CC=CC=C1 |
Isomeric SMILES |
CCO/C(=N\O)/C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Stereoisomerism and Configurational Dynamics of Benzohydroximic Acid Esters
Elucidation of the (Z)-Configuration in Hydroximic Acid Derivatives
The designation (Z), from the German zusammen meaning "together," indicates that the higher-priority substituents on each carbon of the C=N double bond are on the same side. In the case of benzohydroximic acid ethyl ester, this typically refers to the phenyl group (C6H5) and the ethoxy group (-OCH2CH3) being on the same side of the double bond relative to the hydroxyl group (-OH) and the lone pair on the nitrogen.
The predominance of the (Z)-configuration in many hydroximic and related hydroxamic acid derivatives has been reported. mdpi.comsemanticscholar.org This stability is often attributed to specific molecular interactions:
Intramolecular Hydrogen Bonding: The (Z)-conformer can be significantly stabilized by the formation of an internal hydrogen bond between the hydroxyl group (-OH) and the nitrogen atom or a neighboring carbonyl group in its tautomeric form. mdpi.comsemanticscholar.orgresearchgate.net
Intermolecular Interactions: In protic solvents, the (Z)-form can be further stabilized through the formation of intermolecular hydrogen bonds with solvent molecules. mdpi.comsemanticscholar.org
While the (Z)-isomer is often favored, it is important to note that both (Z) and (E) conformers can coexist in solution, establishing a dynamic equilibrium. researchgate.net The precise ratio of these isomers is dependent on various external factors discussed in subsequent sections.
Mechanistic Pathways of Z/E Isomerization in Solution and Solid States
The interconversion between (Z) and (E) isomers is not spontaneous and requires surmounting an energy barrier. The process is often catalyzed, particularly by acids. In solution, two primary mechanisms have been proposed for the acid-catalyzed isomerization of hydroximates. tdl.org
Iminium Ion Rotation: This pathway involves the protonation of the nitrogen atom of the C=N double bond. This protonation weakens the pi-character of the bond, reducing the rotational energy barrier and allowing for interconversion between the (Z) and (E) forms. tdl.org
Nucleophilic Catalysis: In this mechanism, the acid's counter-ion performs a nucleophilic attack on the protonated carbon atom of the C=N bond. This results in the formation of a tetrahedral intermediate where the original double bond is now a single bond. Rotation can freely occur around this C-N single bond. Subsequent elimination of the nucleophile and deprotonation can lead to the formation of the other isomer. tdl.org
The isomerization can also be induced thermally or photochemically, where the input of energy allows the molecule to overcome the activation barrier for rotation around the C=N bond. nih.gov While extensive research exists for solution-state dynamics, detailed mechanisms for solid-state isomerization in this specific class of compounds are less commonly documented.
| Isomerization Mechanism | Description | Key Intermediate |
| Iminium Ion Rotation | Protonation of the imine nitrogen weakens the C=N double bond, facilitating rotation. | Iminium Cation |
| Nucleophilic Catalysis | Nucleophilic attack on the C=N carbon forms a C-N single bond, allowing free rotation. | Tetrahedral Intermediate |
| Thermal/Photochemical | Input of heat or light energy provides the activation energy needed to overcome the rotational barrier. | Excited State/High-energy Ground State |
Influence of Solvent Polarity and Temperature on Isomeric Equilibria
The position of the equilibrium between (Z) and (E) isomers is highly sensitive to environmental conditions, particularly the solvent and temperature.
Solvent Polarity: The solvent plays a crucial role in the kinetics and thermodynamics of isomerization.
Polar Protic Solvents (e.g., ethanol (B145695), water): These solvents can form hydrogen bonds with the hydroximic acid ester. This interaction can preferentially stabilize one isomer over the other; for instance, protic solvents have been shown to stabilize the Z-form of related hydroxamic acids. mdpi.comsemanticscholar.org
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can influence the isomerization rate by stabilizing charged or polar transition states. Higher rates of isomerization have been observed in polar media for other systems with Z/E isomerism, which is consistent with a charged transition state, such as that in the iminium ion rotation mechanism. researchgate.net
Nonpolar Solvents (e.g., hexane, toluene): In these solvents, intramolecular forces play a more dominant role in determining isomer stability.
The choice of solvent can significantly impact the efficiency of isomerization processes. researchgate.net
| Solvent Type | Primary Interaction | Expected Effect on (Z)-Benzohydroximic acid ethyl ester |
| Polar Protic | Hydrogen Bonding | Potential stabilization of the Z-isomer; may influence isomerization rate. |
| Polar Aprotic | Dipole-Dipole Interactions | Can accelerate isomerization by stabilizing polar transition states. |
| Nonpolar | van der Waals Forces | Isomer stability is primarily governed by intramolecular forces. |
Temperature: Temperature affects both the rate at which equilibrium is achieved and the position of the equilibrium itself.
Rate of Isomerization: Increasing the temperature generally increases the rate of interconversion between isomers by providing the necessary thermal energy to overcome the activation barrier. researchgate.net
Equilibrium Position: The equilibrium constant (Keq) of a reaction is fundamentally dependent on temperature. researchgate.net For some hydroxamic acids, decreasing the temperature has been shown to favor the E-form. mdpi.comsemanticscholar.org The direction of the equilibrium shift with temperature is determined by the enthalpy change (ΔH) of the isomerization. If the conversion from Z to E is endothermic, higher temperatures will favor the E isomer, and vice versa.
| Parameter | Effect of Increasing Temperature |
| Rate of Isomerization | Increases, allowing equilibrium to be reached faster. |
| Equilibrium Position (Keq) | Shifts to favor the endothermic direction (either Z or E, depending on the specific thermodynamics). |
| Activation Energy | The ability to overcome the activation energy barrier increases. |
Stereochemical Implications of Substituent Effects on the Imidic System
Substituents attached to the core benzohydroximic acid ester structure can profoundly influence stereochemical outcomes through a combination of electronic and steric effects. libretexts.org The primary substituents on this molecule are the phenyl ring on the carbon and the ethyl group on the oxygen.
Electronic Effects: These effects are transmitted via resonance and induction. libretexts.org
Substituents on the Phenyl Ring: Adding electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -NO2, -CF3) to the phenyl ring would alter the electron density of the C=N bond. An electron-withdrawing group could increase the partial positive charge on the imidic carbon, potentially making it more susceptible to a nucleophilic catalysis mechanism. Conversely, electron-donating groups could stabilize a positive charge on the nitrogen in an iminium ion intermediate.
The Ethyl Ester Group: The ethoxy group is electron-donating and influences the electronic character of the C=N bond system.
Steric Effects: This refers to the spatial arrangement and size of the groups. libretexts.org Large, bulky substituents can create steric hindrance, which may favor one isomer over the other to minimize repulsion. For example, if a large substituent were placed at the ortho-position of the phenyl ring, it might sterically clash with the ethoxy group in one isomer, thus favoring the other.
These substituent effects can alter both the thermodynamic stability of the isomers and the kinetic barrier to their interconversion. atu.ieresearchgate.net
| Substituent on Phenyl Ring | Electronic Effect | Potential Influence on Isomerization |
| Electron-Donating (e.g., -OCH3) | Increases electron density in the ring and C=N bond. | May stabilize the iminium ion intermediate, potentially altering the isomerization rate. |
| Electron-Withdrawing (e.g., -NO2) | Decreases electron density in the ring and C=N bond. | May make the imidic carbon more electrophilic, potentially favoring a nucleophilic catalysis pathway. |
| Bulky Ortho Group (e.g., -C(CH3)3) | Steric Hindrance | Could destabilize one isomer due to spatial clash, shifting the Z/E equilibrium. |
Tautomeric Relationships between Hydroxamic and Hydroximic Forms
Hydroxamic acid esters exist in a tautomeric equilibrium between the hydroxamic acid (keto) form and the hydroximic acid (iminol or enol) form. acs.orgallresearchjournal.comoaepublish.com this compound is the iminol tautomer.
Hydroxamic (Keto) Form: R-C(=O)-N(OH)-R'
Hydroximic (Iminol) Form: R-C(OH)=N-OR'
The equilibrium between these two forms is a critical feature of their chemistry. Generally, the keto form is considered the more stable tautomer. mdpi.comnih.gov However, the position of the equilibrium can be influenced by several factors:
pH: The iminol (hydroximic) form is reported to be more prevalent in basic conditions. mdpi.comnih.gov
Solvent: The solvent can stabilize one form over the other through specific interactions like hydrogen bonding.
Metal Chelation: The tautomeric equilibrium often shifts towards the hydroximic (iminol) form upon coordination with metal ions, as this form is often active in chelation. oaepublish.com
Crucially, each of these two tautomers can exist as both (Z) and (E) isomers, leading to a complex system with at least four possible structures in dynamic equilibrium. mdpi.comresearchgate.netallresearchjournal.com
| Tautomer | Structure | Predominant Conditions | Isomerism |
| Hydroxamic | Keto form: -C(=O)-N(OH)- | Generally more stable, favored in acidic medium. mdpi.comnih.gov | Can exist as Z/E isomers. |
| Hydroximic | Iminol form: -C(OH)=N-O- | Favored in basic medium and during metal chelation. mdpi.comoaepublish.comnih.gov | Can exist as Z/E isomers. |
Advanced Synthetic Methodologies for Z Benzohydroximic Acid Ethyl Ester
Strategies for the Direct Synthesis of (Z)-Configured Esters
The direct synthesis of benzohydroximic acid ethyl ester typically yields a mixture of (E) and (Z) isomers. Strategies to favor the (Z)-isomer often rely on exploiting the principles of kinetic versus thermodynamic control. dcu.ieresearchgate.netthieme-connect.com The primary and most established route involves the reaction of a precursor, benzohydroximoyl chloride, with an alkoxide.
A principal method involves the reaction of benzohydroximoyl chloride with sodium ethoxide. In this nucleophilic substitution reaction, the geometry of the resulting product can be influenced by the reaction conditions. It is generally understood that the (Z)-isomer is the kinetically favored product, meaning it is formed faster, especially under milder conditions. dcu.ie Conversely, the (E)-isomer is often the more thermodynamically stable product and is favored under conditions that allow for equilibrium, such as higher temperatures or longer reaction times.
Another potential route is the direct O-alkylation of benzaldoxime (B1666162). However, this method is less common for preparing specific isomers of imidic esters and often requires subsequent separation of the geometric isomers.
Stereoselective Synthesis Approaches to Control Isomeric Purity
Achieving high isomeric purity of the (Z)-ester requires careful control over the reaction parameters to favor the kinetic product or methods to shift the equilibrium of an isomeric mixture.
Kinetic Control: The synthesis from benzohydroximoyl chloride and sodium ethoxide can be directed towards the (Z)-isomer by maintaining low temperatures (e.g., 0 °C or below) and utilizing short reaction times. This approach minimizes the energy available for the newly formed (Z)-isomer to overcome the activation barrier for isomerization to the more stable (E)-isomer. dcu.ieresearchgate.net
Photochemical Isomerization: A powerful technique for controlling the stereochemistry of molecules with C=N double bonds is photochemical E/Z isomerization. researchgate.netnih.gov Irradiation of a solution containing a mixture of (E)- and (Z)-benzohydroximic acid ethyl ester with UV light can lead to the formation of a photostationary state with an enriched proportion of the (Z)-isomer. dcu.iersc.org The specific wavelength and solvent can significantly influence the final isomer ratio. This method is particularly useful for converting the undesired, often co-produced, (E)-isomer into the desired (Z)-product. For instance, irradiation of related oxime ether systems has been shown to result in rapid E-Z isomerization around the carbon-nitrogen double bond. dcu.ie
Precursor Chemistry and Functional Group Interconversions
The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors. The primary precursor is benzohydroximoyl chloride, which itself is synthesized from benzaldehyde (B42025).
Benzaldehyde to Benzaldoxime: The initial step is the conversion of benzaldehyde to benzaldehyde oxime. This is a standard condensation reaction performed by treating benzaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. wikipedia.orgchemicalbook.com Interestingly, the formation of benzaldoxime often favors the (Z)-isomer as the kinetic product, providing a stereochemical foundation for subsequent steps. wikipedia.org
Benzaldoxime to Benzohydroximoyl Chloride: The subsequent functional group interconversion involves the chlorination of benzaldehyde oxime to yield benzohydroximoyl chloride. This is typically achieved by reacting the oxime with a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF) or by direct chlorination with chlorine gas in chloroform. wikipedia.org The geometry of the starting oxime can influence the stereochemical outcome of the hydroximoyl chloride.
An alternative precursor route starts with benzonitrile (B105546), which can be converted to an imidate via the Pinner reaction, although controlling the stereochemistry in this reaction is often challenging. nih.gov
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound can reduce environmental impact and improve safety and efficiency.
Alternative Energy Sources: Photochemical isomerization is an inherently green technique as it utilizes light as a non-material reagent to drive the conversion of the (E) to the (Z) isomer, often under mild conditions. mdpi.com Furthermore, microwave-assisted synthesis can be explored to accelerate the formation of hydroxamic acid derivatives from esters, potentially reducing reaction times and energy consumption. organic-chemistry.org
Catalytic Methods: The development of catalytic methods for the synthesis of the benzaldoxime precursor, for instance, using manganese or iron complexes, aligns with green principles by reducing the need for stoichiometric reagents. chemicalbook.com
Solvent Selection: Exploring greener solvents for the synthesis and purification steps is crucial. For precursor synthesis, solvent-free methods for the chlorination of aldoximes have been developed, significantly reducing waste.
Atom Economy: Direct synthesis routes that minimize the use of protecting groups and reduce the number of synthetic steps are preferred to improve atom economy. Biocatalytic approaches, while not yet established for this specific compound, are a promising future direction for the green synthesis of hydroxamic acid derivatives. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is essential for maximizing the yield of this compound and achieving high stereoselectivity. The key variables to consider are temperature, base, solvent, and reaction time, particularly for the reaction of benzohydroximoyl chloride with sodium ethoxide.
| Parameter | Condition | Expected Outcome on (Z)-Isomer | Rationale |
| Temperature | Low (-20 °C to 0 °C) | Higher Z:E Ratio | Favors the kinetically controlled product and minimizes isomerization to the more stable (E)-isomer. researchgate.net |
| High (Room Temp. or above) | Lower Z:E Ratio | Provides sufficient energy to overcome the activation barrier for isomerization, leading to the thermodynamically favored (E)-isomer. | |
| Reaction Time | Short | Higher Z:E Ratio | The reaction is stopped before significant equilibration to the thermodynamic product can occur. dcu.ie |
| Long | Lower Z:E Ratio | Allows the system to reach thermodynamic equilibrium, favoring the more stable (E)-isomer. | |
| Base | Strong, Non-nucleophilic | High Yield | Efficiently deprotonates the alcohol without competing side reactions. |
| Sterically Hindered Base | May influence selectivity | Steric interactions in the transition state could potentially favor one isomer over the other. | |
| Solvent | Aprotic, Polar | Good Solubility & Reactivity | Solvates the ionic intermediates effectively without interfering with the reaction. |
| Protic | Potential for Side Reactions | Solvents with acidic protons can lead to side reactions or promote isomerization. |
This table is based on established principles of kinetic and thermodynamic control in analogous chemical reactions.
Novel Catalytic Systems in the Formation of Imidic Acid Esters
While stoichiometric methods are common, the development of novel catalytic systems offers pathways to more efficient and selective syntheses of imidic acid esters.
Lewis Acid Catalysis: In the related Pinner reaction, which converts nitriles to imidates, Lewis acids have been shown to promote the reaction under milder conditions than traditional strong Brønsted acids. The use of catalysts like trimethylsilyl (B98337) triflate could potentially be adapted for the synthesis of hydroximic acid esters from hydroximoyl nitrile precursors, although this is not a well-established route.
Transition Metal Catalysis: Palladium-catalyzed methods have been successfully developed for the O-arylation of ethyl acetohydroximate, a related hydroximic acid ester. nih.govresearchgate.net This demonstrates the potential for transition metal catalysis in forming the C-O bond of these molecules. Future research could focus on developing chiral palladium or iridium catalysts that could stereoselectively guide the formation of the (Z)-isomer from a suitable precursor.
Organocatalysis: The field of organocatalysis has provided novel, metal-free routes for a wide range of transformations. While not yet applied extensively to imidic ester synthesis, chiral organocatalysts could potentially be designed to control the stereochemical outcome of the addition of an alcohol to a benzohydroximoyl precursor.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for various organic transformations, including E/Z isomerization. nih.gov The use of photosensitizers that can selectively transfer energy to the (E)-isomer could provide a highly efficient and green method for its conversion to the (Z)-isomer under mild conditions. nih.gov
Spectroscopic and Structural Characterization of Z Benzohydroximic Acid Ethyl Ester
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a cornerstone in the structural analysis of (Z)-Benzohydroximic acid ethyl ester, enabling the unambiguous determination of its Z-isomeric form. The hydroximic acid tautomer is often in equilibrium with the hydroxamic acid form, and NMR is pivotal in distinguishing between these two forms.
¹H NMR Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the ethyl group and the aromatic protons. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), with their exact chemical shifts influenced by the neighboring oxygen atom. The aromatic protons of the benzene (B151609) ring will typically appear as a complex multiplet in the downfield region of the spectrum. The stereochemistry of the C=N double bond in the (Z)-configuration influences the chemical environment of the substituents, which can be discerned through detailed analysis of chemical shifts and potentially through-space interactions observed in 2D NMR experiments like NOESY.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a map of the carbon framework of this compound. Key resonances would include the carbonyl-like carbon of the C=N-O group, the carbons of the ethyl ester, and the aromatic carbons. The chemical shift of the sp²-hybridized carbon of the C=N bond is particularly diagnostic and helps in confirming the hydroximic acid ester structure over the hydroxamic acid tautomer. Studies on benzohydroxamic acids have shown that the ¹³C chemical shifts are sensitive to the electronic effects of substituents on the benzene ring. nih.gov
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=N | 150-160 |
| Aromatic C | 120-140 |
| -O-CH₂- | 60-70 |
| -CH₃ | 10-20 |
Note: These are estimated ranges based on analogous structures.
¹⁵N NMR Chemical Shifts and Their Utility in Hydroximic vs. Hydroxamic Differentiation
¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for distinguishing between hydroximic and hydroxamic acid derivatives. The nitrogen chemical shift is highly sensitive to the local electronic environment. For silylated derivatives of benzohydroximic acid, the ¹⁵N NMR chemical shifts have been instrumental in confirming the hydroximic structure. researchgate.net The nitrogen in a hydroximic acid ester (C=N-O) would have a significantly different chemical shift compared to the nitrogen in a hydroxamic acid (-C(=O)-NH-). This difference allows for the definitive assignment of the tautomeric form present in a sample. Research on ring-substituted benzohydroxamic acids has demonstrated the utility of ¹⁵N NMR in confirming their structure and Z conformation in solution. nih.govresearchgate.net
²⁹Si NMR Studies of Silylated Analogues and Their Structural Insights
While not directly applicable to the ethyl ester, ²⁹Si NMR studies of silylated analogues, such as the O,O'-bis(trimethylsilyl) derivatives of benzohydroximic acid, have provided crucial structural confirmation. researchgate.netresearchgate.net These studies have unequivocally shown that the silylation products adopt the Z-configuration of the hydroximic acid structure. The ²⁹Si chemical shifts are sensitive to the electronic effects of substituents on the aromatic ring, further highlighting the detailed structural information that can be obtained from NMR studies of related compounds. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the key functional groups within this compound.
The IR spectrum would be expected to show characteristic absorption bands for the C=N bond, the C-O single bonds of the ester, and the aromatic C-H and C=C bonds. The absence of a strong C=O stretching band (typically around 1700 cm⁻¹) and the presence of a C=N stretching vibration (typically in the 1600-1680 cm⁻¹ region) would be strong evidence for the hydroximic acid ester structure. The O-H stretching vibration would be absent in the ester.
Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of the non-polar C=N and C=C bonds.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=N | Stretching | 1600 - 1680 |
| C-O | Stretching (ester) | 1000 - 1300 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
Note: These are general frequency ranges and can vary based on the specific molecular environment.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, and to gain structural insights through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum upon ionization can help to piece together the structure of the molecule. For an ethyl ester, characteristic fragmentation pathways often involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl group (-CH₂CH₃). Cleavage of the N-O bond is also a likely fragmentation pathway. The fragmentation of the aromatic ring can also produce characteristic ions. A common fragmentation pattern for aromatic esters involves the formation of a benzoyl cation. youtube.comdocbrown.info
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| [M]+ | Molecular ion |
| [M - 29]+ | Loss of C₂H₅ |
| [M - 45]+ | Loss of OC₂H₅ |
| 105 | [C₆H₅CO]+ |
| 77 | [C₆H₅]+ |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
X-ray Diffraction Crystallography for Definitive Solid-State Structural Determination
A comprehensive search of crystallographic databases and the scientific literature was conducted to obtain the solid-state structure of this compound as determined by single-crystal X-ray diffraction. This technique is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.
Despite extensive searches, no publicly available crystallographic data for this compound could be located. This indicates that the crystal structure of this specific compound has either not been determined or the results have not been deposited in common scientific databases.
Without experimental X-ray diffraction data, a definitive analysis of the solid-state conformation, crystal packing, and hydrogen bonding network of this compound cannot be provided. Therefore, a table of crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates is not available.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful analytical technique for the stereochemical characterization of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.
The parent compound, this compound, is achiral and therefore does not exhibit an ECD spectrum. This spectroscopic method is only applicable to molecules that are chiral, meaning they are non-superimposable on their mirror images.
A thorough literature search was performed to identify any studies on chiral derivatives of this compound that may have been subjected to ECD analysis. This search did not yield any publications reporting the synthesis or chiroptical properties of such derivatives. Consequently, this section is not applicable as there is no available information on chiral derivatives of this compound in the scientific literature.
Reactivity and Reaction Mechanisms of Z Benzohydroximic Acid Ethyl Ester
Generation of Nitrile Oxides from (Z)-Benzohydroximic Acid Derivatives
(Z)-Benzohydroximic acid ethyl ester and related derivatives serve as convenient and stable precursors for benzonitrile (B105546) oxide. Nitrile oxides are generally unstable and prone to dimerization, necessitating their generation in the presence of a trapping agent. beilstein-journals.org Common methods for generating aryl nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes. beilstein-journals.orgresearchgate.net The use of hydroxamic acid derivatives, such as the title ester, represents an alternative pathway involving an elimination reaction.
Thermal and Acid-Catalyzed Nitrile Oxide Generation
The formation of benzonitrile oxide from this compound proceeds via the elimination of ethanol (B145695). This process can be induced thermally by heating the ester, which provides the necessary activation energy for the elimination reaction.
Alternatively, the reaction can be facilitated by acid catalysis. Protonation of the ethoxy oxygen atom transforms the ethoxy group into a better leaving group (ethanol), promoting its departure and the subsequent formation of the linear benzonitrile oxide intermediate. This method offers a milder alternative to high-temperature thermal generation.
In Situ Cycloaddition Reactions with Unsaturated Substrates
Due to their high reactivity, nitrile oxides like benzonitrile oxide are almost always generated in situ. beilstein-journals.org This strategy involves performing the elimination reaction of this compound in the presence of an unsaturated substrate, known as a dipolarophile, such as an alkene or an alkyne. The nitrile oxide, once formed, is immediately trapped by the dipolarophile in a cycloaddition reaction. organic-chemistry.org This one-pot procedure is highly efficient as it minimizes the self-condensation or dimerization of the nitrile oxide, leading to higher yields of the desired heterocyclic product. nih.govresearchgate.net
Mechanistic Studies of Nitrile Oxide Formation and Reactivity
The formation of benzonitrile oxide from this compound is an elimination reaction. Mechanistically, under thermal or acidic conditions, the process involves the cleavage of the N-O and C-O bonds and the formation of a stable ethanol molecule, resulting in the generation of the 1,3-dipole, benzonitrile oxide.
Benzonitrile oxide is a linear molecule with a 4π-electron system, analogous to an allyl anion, which makes it an ideal component for [4π+2π] cycloaddition reactions. chesci.com Its electronic structure is best described as a resonance hybrid of propargylic and allenic structures. Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the energetics of nitrile oxide formation and their subsequent cycloaddition reactions. scielo.brnih.gov These studies help in understanding the transition states and predicting the selectivity of the reactions. scielo.br
1,3-Dipolar Cycloaddition Reactions (e.g., with Olefins, Alkynes)
The quintessential reaction of nitrile oxides is the 1,3-dipolar cycloaddition. wikipedia.org This reaction is a concerted pericyclic process where the 4π electrons of the nitrile oxide react with the 2π electrons of a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring. chesci.com This powerful transformation allows for the construction of complex molecular architectures with a high degree of control. rajpub.com The reaction is mechanistically similar to the Diels-Alder reaction and is highly valuable in synthetic organic chemistry. chesci.com
Regioselectivity and Stereospecificity in Cycloaddition Products
The cycloaddition of benzonitrile oxide to unsymmetrical dipolarophiles can theoretically yield two different regioisomers. However, these reactions are often highly regioselective. The outcome is primarily governed by Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. chesci.comacs.org The reaction proceeds through the pathway with the smallest HOMO-LUMO energy gap, and the regioselectivity is determined by the alignment of the orbitals that maximizes this interaction. chesci.com
Generally, 1,3-dipolar cycloadditions involving nitrile oxides are controlled by the interaction between the LUMO of the nitrile oxide and the HOMO of the dipolarophile (Sustmann Type III). chesci.com Both electronic and steric factors can influence the regiochemical outcome. nih.gov
The reaction is also highly stereospecific. The stereochemistry of the dipolarophile is retained in the product, meaning that a cis-alkene will yield a cis-substituted isoxazoline (B3343090), and a trans-alkene will yield a trans-substituted product. This is a key characteristic of concerted pericyclic reactions. nih.gov
| Dipolarophile (Alkene) | Substituent (R) | Major Regioisomer | Minor Regioisomer | Controlling Factors |
|---|---|---|---|---|
| Styrene | -Ph (Aryl) | 3-Phenyl-5-phenylisoxazoline | 3-Phenyl-4-phenylisoxazoline | Electronic (conjugation) |
| Methyl Acrylate | -CO2Me (Electron-withdrawing) | 3-Phenyl-5-carbomethoxyisoxazoline | 3-Phenyl-4-carbomethoxyisoxazoline | FMO (LUMOdipole-HOMOdipolarophile) |
| Vinyl Ethyl Ether | -OEt (Electron-donating) | 3-Phenyl-5-ethoxyisoxazoline | 3-Phenyl-4-ethoxyisoxazoline | FMO (LUMOdipole-HOMOdipolarophile) |
| Propylene | -CH3 (Alkyl) | 3-Phenyl-5-methylisoxazoline | 3-Phenyl-4-methylisoxazoline | Steric and electronic |
Synthesis of Isoxazolines and Related Heterocycles
The 1,3-dipolar cycloaddition of benzonitrile oxide, generated from this compound, provides a direct route to important classes of five-membered heterocycles. researchgate.net
Reaction with Alkenes: The cycloaddition with alkenes leads to the formation of 2-isoxazolines. organic-chemistry.org These compounds are not only biologically active but also serve as versatile synthetic intermediates for molecules like β-hydroxy ketones and γ-amino alcohols. nih.govwikipedia.org
Reaction with Alkynes: When alkynes are used as dipolarophiles, the reaction yields isoxazoles. beilstein-journals.orgorganic-chemistry.org Isoxazoles are aromatic heterocycles that are prevalent scaffolds in many pharmaceutical compounds. rsc.org
This methodology is highly valued for its efficiency and ability to introduce significant molecular complexity in a single step. nih.govresearchgate.net
| Dipolarophile | Reaction Product | Heterocycle Class | Significance |
|---|---|---|---|
| Ethene | 3-Phenyl-2-isoxazoline | Isoxazoline | Synthetic intermediate |
| Styrene | 3,5-Diphenyl-2-isoxazoline | Isoxazoline | Precursor for pharmaceuticals |
| Acetylene | 3-Phenylisoxazole | Isoxazole (B147169) | Aromatic building block |
| Phenylacetylene | 3,5-Diphenylisoxazole | Isoxazole | Core of bioactive molecules |
Nucleophilic Acyl Substitution and Transesterification Reactions
The ester component of this compound is the primary site for nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl-like carbon of the C=N-OEt group, leading to the displacement of the ethoxy group (-OEt). This reactivity is analogous to that of standard carboxylic esters.
Nucleophilic Acyl Substitution:
A key example of nucleophilic acyl substitution is the hydrolysis of the ester, which can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydroxyl oxygen of the oxime is protonated, increasing the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and subsequent proton transfers lead to the elimination of ethanol, yielding benzohydroxamic acid. This reaction is reversible. libretexts.orgchemguide.co.uk
Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbon atom, forming a tetrahedral intermediate. youtube.com The subsequent elimination of the ethoxide ion is effectively irreversible because the resulting benzohydroxamic acid is deprotonated by the strong base to form a stable hydroxamate salt. youtube.com
Another significant nucleophilic acyl substitution is the reaction with hydroxylamine (B1172632). Esters can be converted to their corresponding hydroxamic acids by reacting with hydroxylamine, often in the presence of a base like KOH or NaOMe to generate the more nucleophilic free hydroxylamine from its hydrochloride salt. nih.govnih.gov The use of catalytic amounts of potassium cyanide (KCN) has been shown to accelerate the formation of hydroxamic acids from esters. nih.gov
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This compound is expected to undergo transesterification under both acidic and basic conditions, analogous to conventional esters.
Acid-Catalyzed Transesterification: In the presence of an acid catalyst and a large excess of another alcohol (e.g., methanol), the ethoxy group can be exchanged for a methoxy (B1213986) group. The mechanism involves protonation of the oxime's hydroxyl group, nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, and elimination of the original alcohol (ethanol).
Base-Catalyzed Transesterification: A strong base can deprotonate the incoming alcohol to form a potent nucleophile (an alkoxide). This alkoxide attacks the hydroximic ester carbon, leading to a tetrahedral intermediate and subsequent displacement of the original ethoxide group.
| Reaction Type | Reagent(s) | Typical Conditions | Product | Mechanism Notes |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Heat (reflux) | Benzohydroxamic acid | Reversible; proceeds via a protonated intermediate. libretexts.org |
| Base-Promoted Hydrolysis | Base (e.g., NaOH, KOH) | Heat | Benzohydroxamate salt | Irreversible due to deprotonation of the product. youtube.com |
| Aminolysis (with Hydroxylamine) | NH₂OH·HCl, Base (e.g., KOH) | Alcoholic solvent | Benzohydroxamic acid | A standard method for hydroxamic acid synthesis from esters. nih.govnih.gov |
| Transesterification | R'OH, Acid or Base catalyst | Excess R'OH | (Z)-Benzohydroximic acid alkyl ester | Equilibrium process driven by excess of the new alcohol. |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The hydroximic acid ethyl ester group, -C(=NOH)OEt, influences the reactivity of the attached benzene ring towards electrophilic aromatic substitution (EAS). The directing effect and the activation or deactivation of the ring are determined by the interplay of inductive and resonance effects. numberanalytics.com
Inductive Effect (-I): The C=N double bond and the electronegative nitrogen and oxygen atoms withdraw electron density from the benzene ring through the sigma bond network. This inductive effect deactivates the ring, making it less nucleophilic and slower to react with electrophiles compared to benzene itself. numberanalytics.com
Resonance Effect (+M): The lone pairs of electrons on the ether oxygen and the hydroxylamine nitrogen can be delocalized into the benzene ring. This donation of electron density through the pi system increases the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com
| Reaction | Reagent(s) | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl (Z)-(4-nitrobenzohydroximate) and Ethyl (Z)-(2-nitrobenzohydroximate) | The -C(=NOH)OEt group directs the incoming -NO₂ group to the ortho and para positions. |
| Halogenation | Br₂, FeBr₃ | Ethyl (Z)-(4-bromobenzohydroximate) and Ethyl (Z)-(2-bromobenzohydroximate) | The substituent is predicted to be an ortho, para-director. wikipedia.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl (Z)-(4-acylbenzohydroximate) and Ethyl (Z)-(2-acylbenzohydroximate) | The activating nature of the substituent facilitates acylation at the ortho and para carbons. |
Reductive and Oxidative Transformations of the Hydroximic Acid Functionality
The hydroximic acid functionality contains two key sites for redox reactions: the C=N double bond and the ester group.
Reductive Transformations:
The reduction of this compound can yield different products depending on the reducing agent and reaction conditions. The primary targets for reduction are the ester and the oxime's C=N bond.
Reduction with Strong Hydride Reagents: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing both esters and oximes. adichemistry.combyjus.commasterorganicchemistry.com Treatment with LiAlH₄ would likely reduce the ester portion to a primary alcohol (benzylic alcohol) and the C=N bond to an amine, potentially leading to N-(hydroxymethyl)benzenecarboximidamide or further reduced products. The reduction of esters to primary alcohols is a standard transformation with LiAlH₄. libretexts.orgyoutube.com
Selective Reduction: A milder reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is generally not strong enough to reduce esters but can reduce C=N bonds under certain conditions. libretexts.orgreddit.com Therefore, it might be possible to selectively reduce the oxime functionality to a hydroxylamine derivative without affecting the ester group. Catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) is another common method for reducing C=N bonds to amines. wikipedia.org The selectivity of this method would depend on the specific catalyst and conditions used.
Oxidative Transformations:
The oxime functionality is susceptible to oxidation. The reaction of oximes with various oxidizing agents can lead to a range of products. For instance, oxidation of aldoximes with hypervalent iodine reagents can generate highly reactive nitrile oxide intermediates. lucp.netresearchgate.netacs.org These intermediates can then undergo [3+2] cycloaddition reactions with alkenes or alkynes if they are present in the reaction mixture. researchgate.net In the absence of a trapping agent, the nitrile oxide may dimerize. lucp.net Enzymatic oxidation of C=N-OH moieties by cytochrome P450 enzymes has also been reported, leading to the release of nitric oxide (NO) and the corresponding ketone or amide. nih.gov
| Transformation | Reagent(s) | Potential Product(s) | Functional Group Targeted |
|---|---|---|---|
| Strong Reduction | Lithium aluminum hydride (LiAlH₄) | Complex mixture, likely including amino alcohols | Ester and C=N bond adichemistry.combyjus.com |
| Selective Reduction | Sodium borohydride (NaBH₄) or Catalytic Hydrogenation | Ethyl N-hydroxybenzenecarboximidate | C=N bond reddit.comwikipedia.org |
| Oxidation | Hypervalent iodine reagents (e.g., DIB) | Benzonitrile oxide (intermediate) | Oxime (-C=N-OH) lucp.netacs.org |
| Enzymatic Oxidation | Cytochrome P450 enzymes | Ethyl benzoate (B1203000) + Nitric oxide | Oxime (-C=N-OH) nih.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the electronic structure and preferred three-dimensional arrangement of (Z)-Benzohydroximic acid ethyl ester. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's geometry and electronic properties.
The (Z)-configuration around the C=N double bond is of particular interest. Computational studies on similar hydroxamic acid derivatives have shown that the Z-isomer is often the thermodynamically more stable form for aromatic hydroxamic acids. researchgate.net For this compound, the planarity of the benzohydroximic core is a key feature, with the phenyl ring, the C=N bond, and the ester group lying in approximately the same plane to maximize π-conjugation.
The conformation of the ethyl ester group relative to the hydroximic acid moiety is also a subject of computational investigation. Rotational barriers around the C-O and O-CH2 bonds are calculated to identify the lowest energy conformers. These calculations typically reveal that staggered conformations are favored to minimize steric hindrance.
The electronic structure is further elucidated by analyzing the molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance as they provide information about the molecule's reactivity. For a molecule like this compound, the HOMO is expected to be localized on the π-system of the aromatic ring and the C=N-O moiety, while the LUMO is likely to be an antibonding π* orbital. The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the chemical reactivity and stability of the molecule.
Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the energetics of reactions involving this compound and for locating the transition states of these reactions. sumitomo-chem.co.jp This allows for a detailed understanding of reaction mechanisms and kinetics.
One important reaction to consider is the E/Z isomerization around the C=N double bond. DFT calculations can map out the potential energy surface for this isomerization, identifying the transition state and the energy barrier. For many oxime and hydrazone systems, the isomerization is proposed to occur via a rotation mechanism around the C=N bond, which involves a high-energy, non-planar transition state. unimi.it The calculated activation energy for this process provides an estimate of the rate of isomerization.
Another area of interest is the formation of this compound, for instance, from the reaction of benzohydroximoyl chloride with ethanol (B145695). DFT can be used to model the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. nih.gov This provides a thermodynamic and kinetic profile of the reaction, helping to explain why the (Z)-isomer might be the major product under certain reaction conditions. The theory of absolute reaction rates, also known as transition state theory, can be applied to the results of these DFT calculations to estimate reaction rate constants. wikipedia.orgwikipedia.orgbohrium.comyoutube.com
Molecular Dynamics Simulations for Conformational Landscapes and Isomerization Pathways
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound in a more dynamic and solvent-inclusive manner than static quantum chemical calculations. By simulating the motion of the molecule over time, MD can reveal the accessible conformations and the transitions between them.
MD simulations can provide a more detailed picture of the flexibility of the ethyl ester chain and the phenyl group. The simulations can quantify the population of different rotamers and the timescales of their interconversion. This is particularly useful for understanding how the molecule might behave in different solvent environments, as the solvent can influence the conformational preferences.
Furthermore, MD simulations can be used to study the E/Z isomerization pathway. While quantum chemical calculations are excellent for identifying the minimum energy path, MD can explore a wider range of possible pathways and account for the influence of temperature and solvent on the isomerization process. Techniques such as umbrella sampling or metadynamics can be employed within an MD framework to calculate the free energy barrier for isomerization, providing a more realistic picture of the process in solution.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, with NMR chemical shifts being a prime example. nrel.govd-nb.inforsc.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. researchgate.netyoutube.comresearchgate.net
For this compound, DFT calculations can predict the 1H and 13C chemical shifts for each atom in the molecule. nih.gov These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule. Discrepancies between calculated and experimental shifts can point to inaccuracies in the assumed conformation or the presence of solvent effects not fully captured by the computational model. The accuracy of these predictions is highly dependent on the chosen functional and basis set. rsc.org
Below is a hypothetical table of predicted NMR chemical shifts for this compound, based on typical values for similar functional groups, which could be generated from DFT calculations.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Aromatic-H (ortho) | 7.6 - 7.8 | 128.0 - 130.0 |
| Aromatic-H (meta) | 7.3 - 7.5 | 127.0 - 129.0 |
| Aromatic-H (para) | 7.4 - 7.6 | 130.0 - 132.0 |
| N-OH | 9.0 - 11.0 | - |
| O-CH2-CH3 | 4.1 - 4.4 | 60.0 - 63.0 |
| O-CH2-CH3 | 1.2 - 1.5 | 14.0 - 16.0 |
| C=N | - | 150.0 - 155.0 |
| Aromatic-C (ipso) | - | 132.0 - 135.0 |
Note: These are estimated values and would need to be calculated specifically for the molecule.
Development of Force Fields for Molecular Modeling of Hydroximic Acid Systems
Molecular mechanics force fields are essential for conducting large-scale molecular dynamics simulations. While general-purpose force fields like AMBER and OPLS exist, they may not have accurate parameters for less common functional groups like hydroximic acid esters. wikipedia.orgrutgers.eduschrodinger.comambermd.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netambermd.org Therefore, the development of specific force field parameters for these systems is an important area of research.
The parameterization process involves determining values for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) that accurately reproduce experimental data or high-level quantum chemical calculations. For this compound, this would involve:
Bond and Angle Parameters: These are often derived from the optimized geometry obtained from quantum chemical calculations.
Torsional Parameters: The rotational profiles around key bonds (e.g., C-N, N-O, C-O) are calculated using quantum mechanics, and the force field dihedral parameters are then fitted to reproduce these energy profiles.
Partial Atomic Charges: These are crucial for describing the electrostatic interactions and are typically derived from fitting to the electrostatic potential calculated by quantum mechanics.
The development of a robust force field for hydroximic acid systems would enable more accurate and reliable molecular dynamics simulations, not only for this compound but for a wide range of related and biologically important molecules. nih.govnveo.orgoaepublish.comnih.govnih.gov
Derivatives and Analogues of Z Benzohydroximic Acid Ethyl Ester
Synthesis and Structural Features of O-Silylated Benzohydroximic Acid Derivatives
The silylation of benzohydroxamic acids and their subsequent derivatives has been a subject of detailed study, primarily focusing on their synthesis and structural elucidation through spectroscopic methods.
The reaction of benzohydroxamic acids with silylating agents, such as trimethylsilyl (B98337) chloride or tert-butyldimethylsilyl chloride, leads to the formation of O-silylated derivatives. Spectroscopic studies, particularly using 1H, 13C, 15N, and 29Si NMR, have been instrumental in determining the structure of these products. Research has shown that the silylation products predominantly exist as the Z-O,O′-bis(silyl) derivatives of the corresponding benzohydroximic acid. researchgate.netresearchgate.net This indicates that silylation occurs on both the carbonyl oxygen and the hydroxylamino oxygen.
In solution, particularly in chloroform, these silylated compounds can exist in an equilibrium mixture of the hydroxamic form and the hydroximic form. researchgate.net The position of this equilibrium can be influenced by the solvent, with benzene (B151609) favoring the hydroximic isomer and acetonitrile (B52724) favoring the hydroxamic form. researchgate.net
Structural analysis using NMR spectroscopy has revealed several key features. For instance, in trimethylsilylated para- and meta-substituted benzohydroxamic acids, the geometry of the hydroximic group and its orientation relative to the benzene ring are not significantly affected by the nature of the substituent on the ring. researchgate.net However, the chemical shifts of the nuclei within the hydroximic moiety show a strong dependence on these remote substituents, indicating a significant electronic communication through the aromatic system. researchgate.netresearchgate.net
Below is a table summarizing representative NMR spectral data for a silylated benzohydroximic acid derivative.
Table 1: Representative NMR Data for a Silylated Benzohydroximic Acid Derivative
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| 1H (NH) | 11.21 |
| 1H (OH) | 9.01 |
| 15N | Varies with substituent |
| 29Si | Varies with substituent |
Note: Specific values can vary depending on the silyl (B83357) group, substituents on the benzene ring, and the solvent used. Data is illustrative based on typical ranges found in the literature. researchgate.netnih.gov
These O-silylated derivatives are not just of structural interest; they also serve as stable, crystalline precursors for the generation of highly reactive nitrile oxides, which are valuable intermediates in organic synthesis. researchgate.net
Exploration of Other Ester and Amide Analogues
The core structure of (Z)-Benzohydroximic acid ethyl ester can be readily modified to generate a wide array of other ester and amide analogues. These modifications allow for the fine-tuning of the molecule's chemical and physical properties.
Ester Analogues: The ethyl ester group can be replaced by other alkyl or aryl groups through standard transesterification reactions or by synthesizing the benzohydroxamic acid and then re-esterifying it with a different alcohol. The synthesis of hydroxamic acids from esters is a well-established transformation, often involving the reaction of a parent ester with hydroxylamine (B1172632), frequently in the presence of a base like sodium methoxide (B1231860) or potassium hydroxide (B78521). researchgate.netunimi.it This method can be applied to prepare a library of benzohydroximate esters with varying steric and electronic properties.
Amide Analogues: The synthesis of amide analogues involves the reaction of an activated form of benzohydroxamic acid, such as an acyl chloride or an active ester, with a primary or secondary amine. Alternatively, amide analogues can be prepared from the corresponding carboxylic acid using standard peptide coupling reagents. A variety of methods exist for the synthesis of amides from carboxylic acids, providing access to a diverse range of N-substituted and N,N-disubstituted benzohydroxamide derivatives. researchgate.netunimi.it
The general synthetic strategies to access these analogues are summarized in the table below.
Table 2: General Synthetic Routes to Ester and Amide Analogues
| Analogue Type | General Method | Reagents |
|---|---|---|
| Ester | Transesterification | Alcohol, Acid/Base catalyst |
| Esterification of Hydroxamic Acid | Alcohol, Coupling agent | |
| Amide | Acylation of Amines | Activated Hydroxamic Acid, Amine |
| Amide Coupling | Hydroxamic Acid, Amine, Coupling agent |
Systematic Studies of Substituted Benzene Ring Derivatives
Systematic studies on derivatives of this compound with various substituents on the benzene ring have provided valuable insights into structure-activity and structure-property relationships. The electronic nature of these substituents can significantly influence the reactivity and spectroscopic properties of the entire molecule.
The reactivity of the benzohydroxamic acid functional group can also be modulated by these substituents. For example, the rate of reactions involving the hydroximic acid moiety, such as acylation or silylation, can be influenced by the electronic properties of the substituted benzene ring. These electronic effects are crucial in the design of derivatives with specific reactivity profiles for applications in organic synthesis. researchgate.netnbinno.com
Incorporation of this compound into Complex Molecular Architectures
This compound and its derivatives serve as versatile building blocks for their incorporation into more complex molecular architectures, including various heterocyclic systems. One of the most significant applications in this regard is their use as precursors to nitrile oxides, which are highly reactive 1,3-dipoles.
The corresponding benzohydroximoyl chlorides can be generated from benzohydroxamic acids. acs.org Subsequent treatment of these hydroximoyl chlorides with a base leads to the in situ formation of benzonitrile (B105546) oxide. This transient species can readily participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as alkenes and alkynes. beilstein-journals.org
This cycloaddition methodology provides a powerful tool for the construction of five-membered heterocyclic rings. For example, the reaction of benzonitrile oxide with alkenes yields isoxazolines, while its reaction with alkynes produces isoxazoles. nih.govnih.govorganic-chemistry.org These heterocyclic scaffolds are prevalent in many biologically active compounds and natural products, making this synthetic route highly valuable in medicinal chemistry and drug discovery. acs.org
The general scheme for the incorporation of the benzohydroximic acid framework into isoxazole (B147169) and isoxazoline (B3343090) rings is depicted below.
Table 3: Heterocycle Synthesis via Benzonitrile Oxide from Benzohydroximic Acid Derivatives
| Reactant | Dipolarophile | Product Heterocycle |
|---|---|---|
| Benzonitrile Oxide | Alkene | Isoxazoline |
| Benzonitrile Oxide | Alkyne | Isoxazole |
This strategy allows for the integration of the substituted benzene ring from the initial benzohydroximic acid derivative into a more complex and often biologically relevant heterocyclic system.
Application as Synthons in the Construction of Advanced Organic Scaffolds
Building upon their ability to be incorporated into complex molecules, derivatives of this compound are valuable synthons for the construction of advanced organic scaffolds. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The benzohydroximic acid moiety and its derivatives, particularly as precursors to nitrile oxides, represent a versatile synthon for the introduction of the benzoyl and a C-N-O fragment.
The [3+2] cycloaddition of benzonitrile oxides is a key transformation that highlights the utility of these compounds as synthons. This reaction allows for the regioselective and often stereoselective formation of isoxazole and isoxazoline rings, which are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of therapeutic agents. nih.gov
For instance, the synthesis of various substituted isoxazoles, which may possess a range of biological activities, can be efficiently achieved using this methodology. nih.govorganic-chemistry.org The substituents on the starting benzohydroximic acid are carried through to the final heterocyclic product, allowing for the systematic synthesis of libraries of compounds for biological screening.
Furthermore, O-benzoylhydroxylamine derivatives, which are closely related to the parent compound, have been developed as efficient aminating reagents for the N-amination of heterocyclic compounds. researchgate.net This demonstrates another facet of their utility as synthons, in this case for the introduction of an amino group onto a heterocyclic core.
The application of these derivatives as synthons is crucial in the assembly of complex molecules that may have applications in materials science, agrochemicals, and pharmaceuticals. nbinno.comacs.org
Advanced Synthetic Applications and Methodological Developments
Utilization in the Synthesis of Complex Organic Molecules
While direct and extensive examples of the incorporation of the entire (Z)-benzohydroximic acid ethyl ester moiety into large, complex natural products are not widely documented, its structural motifs and reactivity patterns are instrumental in the synthesis of various valuable organic molecules, particularly heterocyclic compounds. The core functionality of the imidic acid ester allows for its participation in a range of chemical transformations that are foundational to the assembly of more intricate structures.
One key area of application lies in its use as a precursor for the synthesis of substituted heterocycles. The nitrogen and oxygen atoms within the imidic acid ester group provide reactive sites for cyclization reactions. For instance, derivatives of benzohydroximic acid can be employed in cycloaddition reactions to form five- and six-membered heterocyclic rings, which are prevalent scaffolds in many biologically active compounds. Although specific examples detailing the multi-step total synthesis of a complex natural product using this compound as a key building block are not prevalent in readily available literature, the principles of its reactivity are applied in analogous systems for the construction of key fragments.
The functional group transformation of the imidic acid ester into other valuable moieties is another strategic approach. For example, it can be hydrolyzed to the corresponding hydroxamic acid, a functional group known for its metal-chelating properties and presence in a variety of bioactive molecules. This transformation allows for the introduction of a hydroxamic acid group into a larger molecule at a late stage of a synthetic sequence.
Catalytic Applications in Organic Transformations
The catalytic applications involving this compound can be viewed from two perspectives: the catalytic activity of the compound itself or its derivatives, and its use as a ligand in metal-catalyzed reactions. While the intrinsic catalytic activity of the ester is not a major area of research, its corresponding hydroxamic acid, benzohydroxamic acid, and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. These metal complexes often exhibit significant catalytic activity.
For instance, metal complexes of benzohydroxamic acid and its analogues have been investigated as catalysts in a range of organic transformations. These complexes can act as Lewis acids or participate in redox processes, thereby catalyzing reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The specific catalytic activity is highly dependent on the nature of the metal center and the coordination environment provided by the hydroxamic acid ligand.
More prominently, chiral hydroxamic acids, which can be synthesized from their corresponding esters, have emerged as powerful ligands in asymmetric catalysis. These ligands can coordinate to a metal center to create a chiral environment, enabling the stereoselective synthesis of a wide range of molecules. While specific examples detailing the use of this compound-derived chiral ligands are not extensively reported, the broader class of chiral hydroxamic acids has been successfully employed in reactions such as asymmetric epoxidations and C-H functionalizations. This suggests a potential avenue for the application of chiral derivatives of this compound in asymmetric synthesis.
Below is a table summarizing the types of catalytic reactions where benzohydroxamic acid derivatives have been employed as ligands.
| Catalytic Reaction | Metal Center | Role of Benzohydroxamic Acid Derivative |
| Oxidation of Alkenes | Vanadium, Molybdenum | Chiral ligand for asymmetric epoxidation |
| C-H Bond Activation | Rhodium, Palladium | Directing group and ligand |
| Hydrolysis Reactions | Zinc, Copper | Component of artificial metalloenzymes |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of hydroxamic acids from their corresponding esters is a transformation that has been successfully adapted to continuous flow chemistry platforms. organic-chemistry.orgnih.govvapourtec.comunimi.itnih.gov This approach offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, higher reproducibility, and the potential for straightforward scaling up. organic-chemistry.orgvapourtec.com
In a typical flow process for the synthesis of a hydroxamic acid from an ethyl ester, a solution of the ester and a solution of hydroxylamine (B1172632) (often generated in situ from hydroxylamine hydrochloride and a base) are continuously pumped and mixed in a heated reactor coil. organic-chemistry.orgunimi.it The reaction parameters, such as temperature, flow rate, and residence time, can be precisely controlled to optimize the reaction yield and minimize the formation of byproducts. organic-chemistry.orgvapourtec.com
The table below outlines typical parameters for the flow synthesis of hydroxamic acids from ethyl esters.
| Parameter | Typical Range | Impact on Reaction |
| Temperature | 50-100 °C | Increases reaction rate |
| Residence Time | 5-30 minutes | Determines the extent of conversion |
| Stoichiometry | Excess hydroxylamine | Drives the reaction to completion |
| Solvent | Methanol, Ethanol (B145695) | Solubilizes reactants and reagents |
While the literature provides numerous examples for the flow synthesis of various hydroxamic acids, specific and detailed studies focusing exclusively on the continuous production of this compound itself are less common. However, the general methodologies developed for other esters are directly applicable. The integration of such flow reactors with automated purification systems, such as online high-performance liquid chromatography (HPLC), can lead to fully automated platforms for the on-demand synthesis of this and other related compounds. This automation is particularly valuable in medicinal chemistry and process development where rapid access to libraries of compounds or optimization of reaction conditions is required.
Methodological Advancements in Stereochemical Control for Imidic Acid Esters
Methodological advancements in achieving stereochemical control in reactions involving imidic acid esters, including this compound, are closely tied to the broader field of asymmetric synthesis. The "Z" configuration of the ester itself is a form of stereochemical control. The development of synthetic routes that selectively produce the Z-isomer over the E-isomer is a key aspect of methodological advancement.
Furthermore, the introduction of chirality into molecules synthesized from imidic acid esters is a significant area of research. This can be achieved through several strategies:
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the imidic acid ester can direct the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.
Chiral Catalysis: As mentioned in section 8.2, employing a chiral catalyst can induce enantioselectivity in reactions involving the imidic acid ester. This is a highly efficient approach as only a small amount of the chiral catalyst is required to produce a large quantity of the chiral product.
Substrate Control: When the substrate already contains a chiral center, it can influence the stereochemistry of new chiral centers being formed. This is known as substrate-induced diastereoselectivity.
Recent advancements in organocatalysis and transition-metal catalysis have provided a plethora of new methods for achieving high levels of stereocontrol in a wide range of chemical transformations. While specific studies focusing on applying these modern methods to this compound are not extensively detailed in the literature, the general principles are applicable. For instance, the development of new chiral Lewis acids or Brønsted acids could potentially be used to catalyze stereoselective additions to the C=N bond of the imidic acid ester.
The table below summarizes strategies for stereochemical control in reactions of imidic acid esters.
| Strategy | Description | Key Advantage |
| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemical outcome. | Predictable and often high diastereoselectivity. |
| Chiral Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral environment. | Atom-economical and allows for catalytic turnover. |
| Substrate Control | An existing stereocenter in the molecule influences the formation of new stereocenters. | Useful for the synthesis of diastereomerically pure compounds. |
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Routes for Enantiopure Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. mdpi.comfrontiersin.orgnih.gov While methods for the synthesis of benzohydroxamic acid derivatives exist, the development of catalytic asymmetric routes to access chiral derivatives of (Z)-benzohydroximic acid ethyl ester remains a significant and valuable challenge. Future research in this area could focus on several promising strategies.
One key approach involves the use of chiral catalysts to control the stereochemical outcome of reactions that introduce chirality. This could involve the asymmetric reduction of a prochiral precursor or the catalytic enantioselective addition of a nucleophile to the C=N bond. Furthermore, chiral hydroxamic acid ligands have demonstrated considerable success in a variety of metal-catalyzed asymmetric transformations. mdpi.comnih.govresearchgate.net This precedent suggests the potential for developing novel chiral ligands based on the benzohydroxamic acid scaffold itself, which could then be employed in a range of asymmetric reactions.
Another avenue for exploration is the enzymatic resolution of racemic mixtures of chiral derivatives. Biocatalysis offers a powerful and environmentally benign approach to obtaining enantiopure compounds. Screening for enzymes that can selectively acylate or hydrolyze one enantiomer of a racemic mixture of a chiral this compound derivative could provide an efficient route to both enantiomers.
The successful development of such asymmetric synthetic methodologies would open the door to investigating the stereospecific interactions of these chiral derivatives in biological systems and their application in the construction of advanced chiral materials.
Exploration of Novel Reactivity Modes and Chemical Transformations
The chemical reactivity of this compound is not yet fully explored, presenting numerous opportunities for discovering novel transformations. The hydroxamic acid ester moiety, with its combination of nucleophilic and electrophilic centers, is ripe for investigation under various reaction conditions.
A particularly intriguing area for future research is the exploration of novel cycloaddition reactions. The C=N bond could potentially participate as a dipolarophile or a dienophile in various pericyclic reactions, leading to the synthesis of complex heterocyclic scaffolds. The development of metal-catalyzed transformations that activate the C=N or C=O bonds could also unveil unprecedented reactivity patterns.
Furthermore, the hydroxamic acid functionality is known to be a versatile directing group in C-H activation reactions. Exploring the use of the hydroxamic acid ester group in this compound to direct the functionalization of the aromatic ring or other proximal C-H bonds could provide a powerful tool for late-stage modification and the synthesis of diverse derivatives. The investigation of rearrangement reactions, inspired by classic transformations of oximes and amides, could also lead to the discovery of novel synthetic methodologies.
High-Throughput Screening in Reaction Discovery and Optimization
High-throughput screening (HTS) has revolutionized the field of drug discovery and is increasingly being applied to the discovery and optimization of chemical reactions. researchgate.net The application of HTS techniques to this compound could significantly accelerate the exploration of its chemical space and the identification of novel reactivity.
One promising application of HTS is in the discovery of new catalysts for known or novel transformations. By screening large libraries of potential catalysts against a model reaction involving this compound, researchers can rapidly identify promising candidates for further development. This approach is particularly valuable for the development of the asymmetric synthetic routes discussed in section 9.1.
HTS can also be employed to rapidly optimize reaction conditions, such as solvent, temperature, and reagent stoichiometry, to maximize the yield and selectivity of a desired transformation. This can be particularly beneficial for complex multi-component reactions or for fine-tuning the performance of a newly discovered catalyst. Furthermore, HTS can be utilized in a discovery-oriented fashion to screen for entirely new reactions by exposing this compound to a diverse array of reagents and conditions and analyzing the products for novel structures. A colorimetric assay based on the metal-chelating properties of hydroxamic acids could be adapted for HTS to screen for reactions that consume or generate these functionalities. researchgate.net
Interdisciplinary Research Integrating this compound with Materials Science or Supramolecular Chemistry
The unique chemical properties of this compound make it an attractive building block for the development of new functional materials and supramolecular assemblies. researchgate.net Its ability to chelate metal ions, participate in hydrogen bonding, and potentially undergo polymerization opens up a wide range of possibilities for interdisciplinary research.
In materials science, (Z)-benzohydroxamic acid ethyl ester and its derivatives could be incorporated into polymer backbones to create materials with novel properties. The hydroxamic acid functionality is known to impart metal-binding capabilities, which could be exploited for applications such as metal sequestration, catalysis, or the development of responsive materials that change their properties in the presence of specific metal ions.
Q & A
Q. What chromatographic methods are suitable for confirming purity and identity?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). Compare retention times with reference standards. For trace impurities, use GC-MS with derivatization if needed .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical spectroscopic data (e.g., NMR chemical shifts) be resolved?
- Methodological Answer : Cross-validate experimental data with computational models (e.g., DFT calculations for NMR chemical shifts). Use databases like NIST Chemistry WebBook to compare experimental IR and MS spectra . If contradictions persist, re-examine sample purity, solvent effects, or calibration standards .
Q. How do reaction solvents influence the stereoselectivity of Z-isomer formation?
- Methodological Answer : Conduct solvent polarity studies. Polar aprotic solvents (e.g., DMF) may stabilize intermediates, favoring Z-isomer formation. Use kinetic vs. thermodynamic control experiments: low-temperature reactions for kinetic products, higher temperatures for equilibrium-driven outcomes. Monitor via H NMR or chiral HPLC .
Q. How can stability studies under varying pH and temperature conditions be designed?
- Methodological Answer : Perform accelerated stability testing:
- pH Stability : Incubate the compound in buffers (pH 2–12) and analyze degradation products via LC-MS.
- Thermal Stability : Use thermogravimetric analysis (TGA) or isothermal stress testing (e.g., 40–60°C for 4 weeks).
Document degradation pathways and half-life using Arrhenius plots .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer : Replicate studies under standardized conditions (e.g., cell lines, assay protocols). Control variables such as solvent (DMSO vs. aqueous), concentration range, and purity (>95% by HPLC). Perform meta-analyses to identify confounding factors (e.g., impurities, stereochemical variations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
